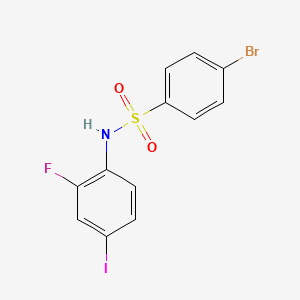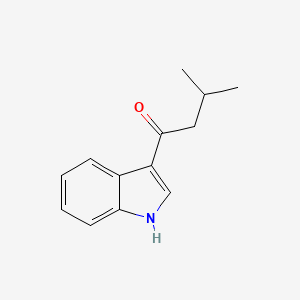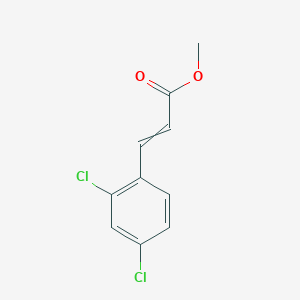
3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a dichlorophenyl group attached to an acrylic acid methyl ester moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester typically involves the esterification of 3-(2,4-Dichloro-phenyl)-acrylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4-Dichloro-phenyl)-acrylic acid or 3-(2,4-Dichloro-phenyl)-acetone.
Reduction: Formation of 3-(2,4-Dichloro-phenyl)-propanol or 3-(2,4-Dichloro-phenyl)-propanal.
Substitution: Formation of various substituted this compound derivatives.
科学研究应用
3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(2,4-Dichloro-phenyl)-acrylic acid: The parent acid form of the ester.
3-(2,4-Dichloro-phenyl)-propanol: A reduced form of the ester.
3-(2,4-Dichloro-phenyl)-acetone: An oxidized form of the ester.
Uniqueness
3-(2,4-Dichloro-phenyl)-acrylic acid methyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the dichlorophenyl group enhances its stability and reactivity in various chemical reactions. Additionally, the ester functionality allows for easy modification and derivatization, making it a versatile compound in synthetic chemistry and research applications.
属性
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBQSTISRBKZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
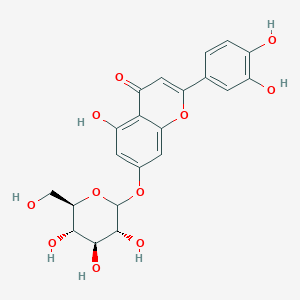
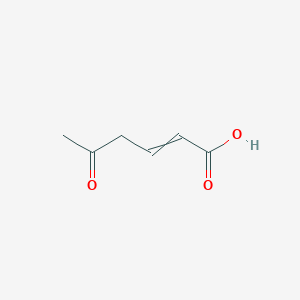

![2-(4-Methylpiperazin-1-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438531.png)

![tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B12438539.png)
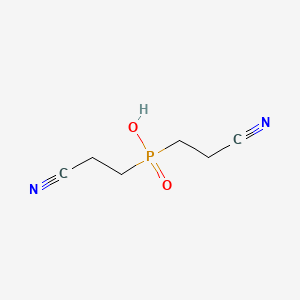
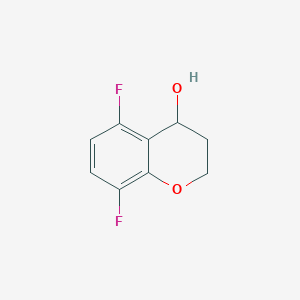
![but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B12438563.png)
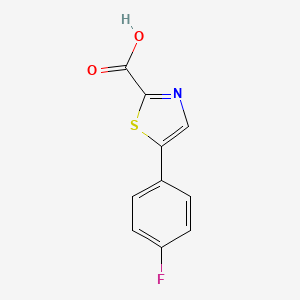

![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)
